Benzyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate
Description
Benzyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate is a synthetic ester derivative featuring a benzyl ester group attached to a triethylene glycol chain terminated by a hydroxyl group. This compound is characterized by its hydrophilic polyethylene glycol (PEG)-like structure, which enhances solubility in polar solvents. Such derivatives are commonly employed as intermediates in organic synthesis, particularly in drug delivery systems, polymer chemistry, and PROTAC (Proteolysis Targeting Chimera) design, where hydrophilic linkers are critical for modulating pharmacokinetic properties .
Properties
CAS No. |
142504-42-5 |
|---|---|
Molecular Formula |
C15H22O6 |
Molecular Weight |
298.33 g/mol |
IUPAC Name |
benzyl 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C15H22O6/c16-6-7-18-8-9-19-10-11-20-13-15(17)21-12-14-4-2-1-3-5-14/h1-5,16H,6-13H2 |
InChI Key |
SOQAKDABVKNXJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)COCCOCCOCCO |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Benzyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate
General Synthetic Strategy
The synthesis of this compound typically involves the reaction of a polyether alcohol (such as tetraethylene glycol) with benzyl glycolate or benzyl bromide derivatives under controlled conditions to form the ester linkage.
Stepwise Preparation Procedure
Formation of the Polyether Intermediate
- The starting material is often triethylene glycol or tetraethylene glycol, which contains multiple hydroxyethyl ether units.
- The polyether chain is functionalized by reaction with halogenated acetic acid derivatives, typically sodium chloroacetate, to introduce the acetate moiety.
Esterification with Benzyl Bromide
- Sodium chloroacetate (or a similar halogenated acetic acid salt) is reacted with the polyether alcohol in a polar aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.
- The reaction is conducted at elevated temperatures, commonly between 60°C and 65°C, for extended durations (e.g., 16 hours).
- Subsequently, benzyl bromide is added to the reaction mixture to effect the benzyl ester formation, again stirred for about 16 hours at 60-65°C.
Workup and Purification
- After completion, the reaction mixture is cooled to room temperature and treated with water.
- The product is extracted using organic solvents such as tert-butyl methyl ether (TBME) or methyl tert-butyl ether (MTBE).
- The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and evaporated under reduced pressure at approximately 40°C to yield the crude product.
- The crude ester is purified by precipitation or column chromatography to remove residual acids, bases, and coupling reagents such as methanesulfonic acid, N-ethyldiisopropylamine, and T3P (propylphosphonic anhydride).
Representative Reaction Conditions
| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Esterification | Sodium chloroacetate (0.5 eq), benzyl bromide (0.5 eq) | THF, acetonitrile, or 2-methyl-2-butanol rinse | 60-65°C | 16h + 16h | Stirring under inert atmosphere recommended |
| Extraction and Washing | Water, brine, anhydrous sodium sulfate | TBME or MTBE | Room temperature | - | Multiple extractions to remove impurities |
| Evaporation | Reduced pressure evaporation | - | 40°C | 1h | Controlled to avoid decomposition |
| Purification | Precipitation or silica gel chromatography | n-Heptane/acetone gradient | 20-25°C | Variable | Gradient elution for high purity |
Alternative Synthetic Routes
- An alternative method involves the reaction of triethylene glycol with benzyl 2-diazoacetate in the presence of a Lewis acid catalyst such as boron trifluoride etherate (BF3·Et2O). This method avoids direct use of halogenated acetic acids and can provide the benzyl ester in moderate to good yields.
- The diazo compound benzyl 2-diazoacetate itself is synthesized via diazo transfer from tosyl azide to benzyl acetoacetate.
Analytical and Research Data Supporting Preparation
Purity and Yield
- The crude product typically achieves yields around 57% to 83% depending on the method and scale.
- Purity is confirmed by high-performance liquid chromatography (HPLC) with area percentages exceeding 95% after purification.
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H-NMR) is used to confirm the chemical structure and purity.
Summary Table of Preparation Methods
Scientific Research Applications
Benzyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules
Mechanism of Action
The mechanism of action of Benzyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
Structural and Functional Analysis
Ethylene Glycol Chain Length: The target compound’s triethylene glycol chain (3 units) provides greater hydrophilicity and flexibility compared to shorter analogs like tert-butyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate (2 units) . Longer chains improve water solubility and reduce immunogenicity in biomedical applications.
Ester Group Variations :
- Benzyl vs. Ethyl/tert-Butyl Esters : Benzyl esters are more lipophilic than ethyl or tert-butyl esters, influencing membrane permeability. tert-Butyl esters, however, offer stability under basic conditions due to steric hindrance .
- Carbamate vs. Acetate : The carbamate group in Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate introduces hydrolytic stability under physiological conditions, making it suitable for prodrug strategies .
Terminal Functional Groups :
- The hydroxyl group in the target compound enables further derivatization (e.g., conjugation with drugs or fluorescent tags). In contrast, the tosyloxy group in Ethyl 2-(2-(2-(2-(tosyloxy)ethoxy)ethoxy)ethoxy)acetate facilitates nucleophilic displacement reactions .
- Phosphorylated analogs like Benzyl 2-(diethoxyphosphoryl)acetate are pivotal in synthesizing phosphonate-based inhibitors or ligands .
Biological Activity
Benzyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)acetate) is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
Benzyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)acetate) is characterized by a complex structure that includes multiple ethylene glycol units, which are known for their solubility and biocompatibility. The molecular formula is , and its structure can be represented as follows:
This compound's unique structure may influence its interaction with biological systems, particularly in drug delivery applications.
1. Antioxidant Properties
Research indicates that compounds with similar structures exhibit antioxidant activities by scavenging free radicals and reducing oxidative stress. The presence of hydroxyl groups in the ethylene glycol moieties may enhance the compound's ability to donate electrons, thereby neutralizing reactive oxygen species (ROS) .
2. Cellular Interaction
The ethylene glycol units in the compound facilitate interactions with cellular membranes, potentially enhancing permeability and bioavailability. This characteristic is crucial for therapeutic applications, especially in targeting specific cells or tissues .
3. Enzyme Inhibition
Preliminary studies suggest that benzyl derivatives can inhibit specific enzymes involved in metabolic pathways. For instance, similar compounds have been shown to modulate phosphodiesterase activity, thereby influencing cyclic nucleotide levels within cells. This modulation can lead to various physiological effects, including vasodilation and anti-inflammatory responses .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antioxidant | Scavenging of free radicals | |
| Enzyme Inhibition | Modulation of phosphodiesterase activity | |
| Cellular Interaction | Enhanced permeability through membranes |
Case Study: Antioxidant Activity
A study evaluating the antioxidant properties of similar benzyl derivatives demonstrated significant reductions in oxidative stress markers in vitro. The compound was tested on human cell lines exposed to oxidative stress, showing a protective effect against cell death .
Case Study: Enzyme Modulation
In another investigation, benzyl derivatives were assessed for their ability to inhibit phosphodiesterase II (PDE2). The results indicated an IC50 value of approximately , suggesting a potent inhibitory effect comparable to established inhibitors . This finding highlights the potential for therapeutic applications in conditions where PDE modulation is beneficial, such as neurodegenerative diseases.
Q & A
Q. What are the common synthetic routes for Benzyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate, and how can reaction conditions be optimized for yield?
The compound is typically synthesized via multi-step etherification and esterification. For example, a three-step process involves:
- Step 1 : Reacting 2-[2-(2-hydroxyethoxy)ethoxy]ethanol with tert-butyl prop-2-enoate in THF using NaH as a base, followed by column chromatography purification .
- Step 2 : Esterification with triethylamine and trichloroethyl chloride in dichloromethane .
- Step 3 : Further functionalization via coupling reactions (e.g., with fluorinated aromatic intermediates) . Optimization includes controlling reaction temperature (e.g., 0°C for diazo additions ), solvent polarity, and catalyst selection (e.g., Rh₂(OAc)₄ for stereoselective reactions ).
Q. How can researchers verify the structural integrity of this compound post-synthesis?
Methodological characterization involves:
- 1H/13C NMR : To confirm chemical shifts corresponding to ether (-OCH₂CH₂O-) and ester (COO-) groups. For example, ether linkages typically appear at δ 3.5–3.7 ppm in ¹H NMR .
- LCMS/HPLC : Retention time (e.g., 1.00 minute under SQD-FA05 conditions) and molecular ion peaks (e.g., m/z 1069 [M+H]⁺) validate purity and molecular weight .
- IR Spectroscopy : Absorption bands for ester C=O (~1740 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .
Q. What safety protocols are critical when handling this compound in the lab?
Key precautions include:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (Category 2 skin/eye irritant ).
- Ventilation : Use fume hoods to mitigate inhalation risks (specific target organ toxicity Category 3 ).
- Waste Disposal : Follow EPA guidelines for ester-containing organic waste to prevent environmental contamination .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., oxidation vs. substitution) influence the stability of this compound under varying conditions?
- Oxidative Stability : The polyethylene glycol (PEG)-like chain is prone to oxidation under strong oxidative conditions (e.g., H₂O₂ or O₃), forming carboxylic acid derivatives. Monitor via HPLC for degradation products .
- Hydrolytic Stability : Ester groups hydrolyze in acidic/basic media. For example, tert-butyl esters (analogous structures) hydrolyze 10× faster at pH < 3 than neutral conditions .
- Mitigation Strategies : Use stabilizing agents (e.g., antioxidants like BHT) or inert atmospheres (N₂/Ar) during storage .
Q. What catalytic systems enhance the efficiency of coupling reactions involving this compound?
- Transition Metal Catalysts : Rh₂(OAc)₄ enables stereoselective C–H insertions in diazo-based reactions (e.g., 38% yield for diastereomers ).
- Base Catalysts : NaH or K₂CO₃ in THF improves etherification yields by deprotonating hydroxyl intermediates .
- Enzyme Catalysts : Lipases (e.g., Candida antarctica) can achieve enantioselective esterification under mild conditions, though yields may vary .
Q. How can researchers resolve contradictions in reported synthetic yields for analogous PEG-ester derivatives?
Discrepancies often arise from:
- Purification Methods : Column chromatography (e.g., silica gel vs. Sephadex) impacts recovery rates. For example, tert-butyl esters show 95% purity after HPLC vs. 80% via flash chromatography .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates but complicate isolation. Compare THF (higher volatility) vs. DCM (better solubility) .
- Replication Studies : Systematically vary reaction parameters (temperature, catalyst loading) and validate via LCMS to identify optimal conditions .
Q. What advanced techniques are used to study the compound’s interaction with biomolecules (e.g., proteins or lipid membranes)?
- Fluorescence Spectroscopy : Tagged derivatives (e.g., coumarin conjugates) track binding kinetics via Förster resonance energy transfer (FRET) .
- Molecular Dynamics Simulations : Model PEG-ester interactions with lipid bilayers to predict permeability (e.g., logP ≈ 3.5 for similar compounds ).
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to receptors like VHL or BRD9 in PROTAC-based studies .
Methodological Resources
- Synthetic Protocols : Refer to EP 4 374 877 A2 for step-by-step guidance on tert-butyl intermediate synthesis .
- Analytical Standards : Cross-validate NMR/LCMS data with PubChem entries (CID: DTXSID801131432) .
- Safety Data : Consult SDS from ACETO CORPORATION for toxicity profiles and disposal guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
